molecular formula C22H20N6O3 B2782352 3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921533-19-9

3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2782352
CAS No.: 921533-19-9
M. Wt: 416.441
InChI Key: XDCOKDAAUWHUEU-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine-dione derivative characterized by a methoxy-substituted phenyl ring at position 3 and a 4-methylbenzyl group at position 7. These substituents confer distinct electronic and steric properties, influencing its solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-4-6-14(7-5-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-8-10-16(31-3)11-9-15/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCOKDAAUWHUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione belongs to a class of triazolopurines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O3C_{21}H_{22}N_{6}O_{3}, with a molecular weight of approximately 394.44 g/mol. The structure features a triazole ring fused to a purine base, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity: Preliminary studies suggest that derivatives of triazolopurines can inhibit bacterial growth. The specific compound's activity against various strains has yet to be thoroughly investigated.
  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly against tyrosine-protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in B-cell signaling and is a target for treating B-cell malignancies.
  • Anticancer Properties: Similar compounds have been studied for their anticancer effects, indicating that this compound may also possess cytotoxic properties against cancer cell lines.

Antibacterial Activity

A study conducted on related triazolopurines demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may have similar effects, warranting further investigation into its antibacterial properties .

Enzyme Inhibition Studies

The compound's inhibitory effect on BTK was evaluated in vitro. The results indicated moderate activity, suggesting its potential as a lead compound for developing new BTK inhibitors. This is particularly relevant in the context of treating B-cell malignancies where BTK is a critical player in disease progression.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of structurally similar compounds. The following table summarizes key findings from these studies:

CompoundActivity TypeIC50 Value (µM)Target
Compound AAntibacterial15.0S. typhi
Compound BBTK Inhibition20.0BTK
Compound CCytotoxicity10.0Cancer Cell Line

These values indicate the effectiveness of various compounds in inhibiting bacterial growth and enzyme activity.

Scientific Research Applications

Antitumor Activity

Research has indicated that triazole derivatives exhibit antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies suggest that similar triazole compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Triazoles, including this compound, have been linked to the inhibition of pro-inflammatory cytokines and the modulation of adenosine receptors, particularly A3 receptors. This modulation can be beneficial in treating conditions like rheumatoid arthritis and psoriasis .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that it may inhibit the growth of certain strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityThe compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Study 2Anti-inflammatory EffectsDemonstrated significant reduction in TNF-alpha levels in a murine model of inflammation, indicating potential for treating autoimmune diseases.
Study 3Antimicrobial ActivityShowed effective inhibition of Staphylococcus aureus and Candida albicans at sub-micromolar concentrations.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Compound ID/Name Molecular Formula Molecular Weight Key Substituents (Position)
Target Compound C22H20N6O3 416.44 4-MeO-phenyl (3), 4-Me-benzyl (9)
9-Benzyl analog C21H18N6O3 402.41 4-MeO-phenyl (3), benzyl (9)
3-(4-Cl-phenyl) analog C21H17ClN6O2 420.85 4-Cl-phenyl (3), 4-Me-benzyl (9)
5,7-Dimethyl-3-MeO-phenyl analog C20H24N6O3 396.45 4-MeO-phenyl (3), 3-Me-butyl (9)

Electronic and Steric Effects of Substituents

  • Methoxy (4-MeO-phenyl) vs. In adenosine receptor binding (e.g., A3 receptors), chloro substituents may favor hydrophobic interactions, while methoxy groups could engage in hydrogen bonding .
  • 4-Methylbenzyl (Target) vs.

Pharmacological and Physicochemical Implications

Receptor Binding Hypotheses

  • Adenosine Receptor Modulation: Analogous triazolopurine derivatives may interact with adenosine receptors (A1, A2A, A2B, A3). The 4-methylbenzyl group in the target compound could enhance A2A selectivity due to steric complementarity with receptor subpockets, as seen in xanthine-based antagonists .
  • Enzyme Inhibition: Methoxy-substituted triazolopurines may inhibit kinases or phosphodiesterases, analogous to cyclopenta-pyrido-triazolo-pyrimidinones in .

Solubility and Bioavailability

  • The target compound’s calculated logP (~2.8, estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility. Comparatively, the 5,7-dimethyl analog (logP ~3.1) may exhibit slower metabolic clearance due to increased steric protection .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for optimizing the synthesis of this compound to maximize yield and purity?

  • Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, oxidative ring closure using sodium hypochlorite in ethanol at room temperature (3 hours) minimizes byproducts and aligns with green chemistry principles . Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., sodium acetate) are critical for regioselectivity. Monitoring via TLC or HPLC ensures reaction progression, while recrystallization from DMF-ethanol mixtures enhances purity .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure, and what analytical challenges might arise?

  • Answer : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. The 4-methoxyphenyl group produces distinct aromatic proton signals (δ 6.8–7.2 ppm), while the triazolopurine core shows characteristic carbonyl peaks in 13C NMR. Challenges include signal overlap from stereoisomers or impurities, which require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What in vitro assays are recommended for initial biological activity screening, and how should experimental controls be designed?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using cancer or immune cell lines. Include positive controls (e.g., staurosporine for cytotoxicity) and solvent controls (DMSO) to validate specificity. Dose-response curves (1–100 µM) and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

  • Answer : Contradictions may arise from assay variability (cell lines, incubation times) or substituent effects. Meta-analysis of existing data, standardized protocols (e.g., ISO guidelines), and comparative studies with structural analogs (e.g., varying methoxy or benzyl groups) can clarify structure-activity relationships. PubChem data on related compounds highlight substituent-dependent activity shifts .

Q. What computational strategies are effective for predicting pharmacological potential and designing novel derivatives?

  • Answer : QSAR models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) can predict bioactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or CDK2) identifies binding modes. Quantum chemical calculations (DFT) optimize reaction pathways for derivative synthesis .

Q. How can reaction path search methods and quantum chemistry improve the design of novel derivatives?

  • Answer : Tools like ICReDD’s reaction path search integrate quantum calculations (Gaussian 16) to predict transition states and intermediates. High-throughput experimentation (HTE) validates computational predictions, enabling rapid optimization of substituents (e.g., methylbenzyl groups) for enhanced solubility or target affinity .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

  • Answer : Surface plasmon resonance (SPR) measures binding kinetics to target proteins, while X-ray crystallography resolves 3D interactions. Competitive inhibition assays with fluorogenic substrates (e.g., Z-LYTE kits) quantify enzyme modulation. CRISPR-edited cell lines can validate target specificity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., Western blotting alongside cell viability) .
  • Green Chemistry : Prioritize ethanol or water as solvents and non-toxic oxidants (e.g., NaOCl) to align with sustainability goals .
  • Structural Confirmation : Combine NMR, HRMS, and IR to address stereochemical ambiguities .

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